2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-2-22-16-7-4-3-6-15(16)18(21)19-11-9-14(10-12-20)17-8-5-13-23-17/h3-8,13-14,20H,2,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQLMPCRLRIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzamide core can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide core would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could play a role in binding to specific molecular targets, while the benzamide core might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
Structure-Activity Relationship (SAR) Trends
- Ethoxy vs.
- Hydroxyl Group Impact : The 5-hydroxyl on the pentyl linker could mimic the hydroxypropynyl group in 27 , enhancing solubility and hydrogen bonding with polar residues in enzymatic targets .
- Thiophene Substitution : Thiophen-2-yl is critical for activity in a1 and 4a , suggesting its necessity in the target compound for kinase or receptor binding .
Pharmacological Potential
While the target compound lacks explicit bioactivity data, its design integrates features of multiple drug candidates:
- Kinase Inhibition : Structural similarity to a1 implies possible BRAFV600E inhibition, though the ethoxy group and pentyl chain may alter potency .
Biological Activity
The compound 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a novel benzamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can be represented as follows:
This compound features a benzamide core with an ethoxy group, a hydroxyl group, and a thiophene moiety, which are believed to contribute to its biological properties.
The mechanism of action for 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves interactions with specific biological targets. The hydroxyl group may enhance binding affinity through hydrogen bonding, while the thiophene ring can interact with various enzymes or receptors, potentially modulating their activity. These interactions are critical for the compound's pharmacological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines. For instance, it has shown cytotoxic effects against HeLa (cervical cancer) and CaCo-2 (colon cancer) cell lines, with IC50 values indicating effective dose-response relationships.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokine production, although specific pathways need further elucidation.
- Antimicrobial Properties : There is emerging evidence that compounds similar to 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 25 | |
| Anticancer | CaCo-2 | 30 | |
| Anti-inflammatory | LPS-stimulated macrophages | 50 | |
| Antimicrobial | E. coli | 20 |
Case Study: Anticancer Activity
A study conducted on the anticancer properties of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involved treating HeLa and CaCo-2 cell lines with varying concentrations of the compound. The results indicated significant inhibition of cell viability at concentrations above 20 µM, with morphological changes observed under microscopy suggesting apoptosis as a mechanism of action.
Case Study: Anti-inflammatory Effects
In a model using LPS-stimulated macrophages, the compound reduced the production of TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM. This suggests that it may modulate inflammatory responses potentially through inhibition of NF-kB signaling pathways.
Q & A
Q. What are the optimal synthetic routes for 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide, and what challenges arise during synthesis?
The synthesis typically involves multi-step organic reactions. A common approach starts with forming the benzamide core via reaction of a benzoyl chloride with an amine, followed by introducing the thiophene and hydroxy-pentyl groups through nucleophilic substitution or alkylation. Key challenges include controlling regioselectivity during thiophene incorporation and maintaining the stability of the hydroxyl group under basic conditions. Reagents like DMF and strong bases (e.g., NaH) are often used, while purification requires column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Essential for confirming the structure of the benzamide backbone, ethoxy group, and thiophene ring. H and C NMR resolve substituent positions and stereochemistry.
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves 3D molecular packing and hydrogen-bonding interactions if single crystals are obtained. SHELX software is widely used for refinement .
Q. What purification strategies are recommended post-synthesis?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively isolates the target compound. Reverse-phase HPLC may resolve polar byproducts. Solvent choices (e.g., DCM for extraction) and reaction quenching protocols (e.g., acidic/basic workup) are critical to minimize degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP functional) model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. Exact-exchange terms improve thermochemical accuracy, such as predicting bond dissociation energies or redox potentials. Basis sets like 6-31G* are suitable for geometry optimization .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:
- Re-evaluating purity via HPLC and elemental analysis.
- Testing structural analogs to isolate bioactive moieties (e.g., thiophene vs. benzamide contributions).
- Cross-referencing PubChem bioassay data for consistency .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Functional Group Modification: Replace the ethoxy group with methoxy or isopropoxy to assess steric/electronic effects.
- Biological Assays: Compare IC values in enzyme inhibition (e.g., kinases) or antimicrobial activity.
- Computational Docking: Map interactions with target proteins (e.g., binding affinity to ATP pockets) .
Q. How can the mechanism of action in biological systems be experimentally determined?
- X-ray Crystallography: Resolve ligand-protein co-crystal structures to identify binding motifs.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.
- Kinetic Studies: Monitor enzyme inhibition (e.g., determination) under varied pH/temperature .
Q. What are the key functional groups influencing chemical reactivity and stability?
- Benzamide Core: Susceptible to hydrolysis under acidic/basic conditions.
- Thiophene Ring: Participates in electrophilic substitution (e.g., bromination).
- Hydroxyl Group: Prone to oxidation; protection (e.g., TBS ether) may be needed during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
